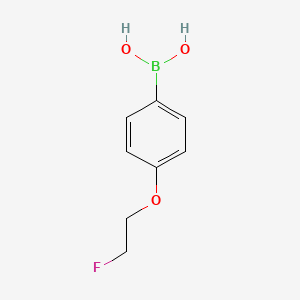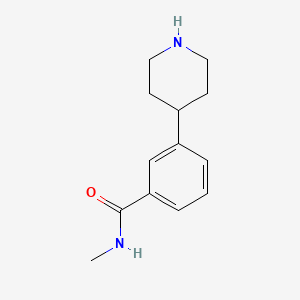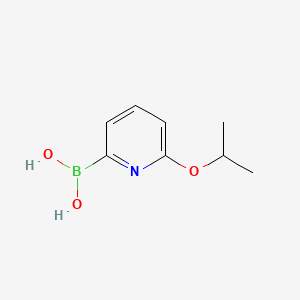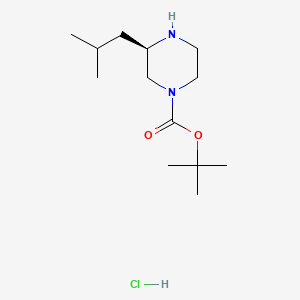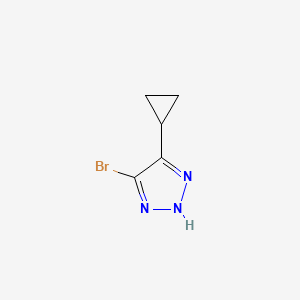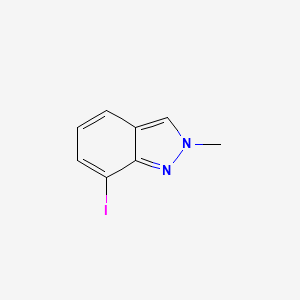
7-Iodo-2-methyl-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodo-2-methyl-2H-indazole is a halogenated derivative of 2-methyl-2H-indazole. It contains a methyl group and an iodine atom attached to the indazole ring . Indazole derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
Synthesis Analysis
Indazole derivatives represent significant pharmacological activities and serve as structural motifs in drug molecules . The synthesis of indazole derivatives has gained considerable attention in the field of medicinal chemistry . The strategies for the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The tautomerism in indazoles greatly influences synthesis, reactivity, physical, and even the biological properties of indazoles .
Chemical Reactions Analysis
Indazole-containing derivatives have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . A new set of 2H-indazole derivatives were studied for their activities against selected intestinal and vaginal pathogens .
科学的研究の応用
Indazole Derivatives and Therapeutic Applications
Indazoles, including 7-Iodo-2-methyl-2H-indazole, are nitrogen-containing heterocyclic compounds with a structure that combines a pyrazole ring and a benzene ring. The interest in indazole derivatives stems from their promising anticancer and anti-inflammatory activities, as well as their roles in disorders involving protein kinases and neurodegeneration. These compounds have been explored for their therapeutic applications, highlighting the pharmacological importance of the indazole scaffold in developing novel agents with potential therapeutic value (Denya, Malan, & Joubert, 2018).
Chemistry and Biology of Indoles and Indazoles
The medicinal relevance of indazole derivatives extends across various domains, including antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic drugs. This broad spectrum of activity underscores the versatility and significance of indazoles in medicinal chemistry and drug development, reinforcing the value of this compound in research (Ali, Dar, Pradhan, & Farooqui, 2013).
Novel Triazole Derivatives and Their Potentials
While not directly related to this compound, the exploration of triazole derivatives showcases the ongoing interest in heterocyclic compounds for therapeutic purposes. Triazoles have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This research direction emphasizes the continuous search for new molecules with biological and therapeutic properties, suggesting a vibrant area of research that could encompass compounds like this compound (Ferreira et al., 2013).
Transition-Metal-Catalyzed Synthesis of Indazole Derivatives
The development of synthetic strategies for functionalized indazole derivatives, such as this compound, is crucial for expanding their therapeutic applications. Transition-metal-catalyzed C–H activation/annulation sequences offer a powerful method for constructing these compounds, enhancing their medicinal utility through increased functional flexibility and structural complexity (Shiri, Roosta, Dehaen, & Amani, 2022).
作用機序
Target of Action
7-Iodo-2-methyl-2H-indazole is a member of the indazole family, a class of nitrogen-containing heterocyclic compounds . Indazole-containing compounds have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . For instance, indazoles can inhibit phosphoinositide 3-kinase δ, which plays a crucial role in immune and inflammatory responses .
Result of Action
Given the known biological activities of indazole derivatives, it can be inferred that this compound may have potential antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
特性
IUPAC Name |
7-iodo-2-methylindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNWOYHMYDZWOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680934 |
Source


|
| Record name | 7-Iodo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216694-71-1 |
Source


|
| Record name | 7-Iodo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
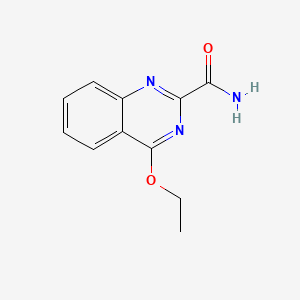

![(2R,3S,4R,5R)-2-[[amino-(6-hydroxy-6-methylheptan-2-yl)oxy-oxidophosphaniumyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B566664.png)
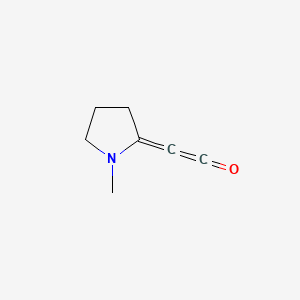
![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B566670.png)


